molecular formula C22H28N2O2S B10946636 6-(2,5-Dimethoxyphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,6-dihydropyrimidine-2-thiol

6-(2,5-Dimethoxyphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,6-dihydropyrimidine-2-thiol

Cat. No.: B10946636
M. Wt: 384.5 g/mol
InChI Key: UBLWBMSYIDUOOE-UHFFFAOYSA-N
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Description

6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is a complex organic compound characterized by the presence of an adamantyl group and a dimethoxyphenyl group attached to a dihydropyrimidinethione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE typically involves multi-step organic reactions. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, while the dimethoxyphenyl group is incorporated via a nucleophilic aromatic substitution reaction. The dihydropyrimidinethione core is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The adamantyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The dihydropyrimidinethione core can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-(2,5-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide
  • 1-[[2-(1-adamantyl)acetyl]amino]-3-(2,5-dimethoxyphenyl)thiourea

Uniqueness

6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both adamantyl and dimethoxyphenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

6-(1-adamantyl)-4-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C22H28N2O2S/c1-25-16-3-4-19(26-2)17(8-16)18-9-20(24-21(27)23-18)22-10-13-5-14(11-22)7-15(6-13)12-22/h3-4,8-9,13-15,18H,5-7,10-12H2,1-2H3,(H2,23,24,27)

InChI Key

UBLWBMSYIDUOOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C=C(NC(=S)N2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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